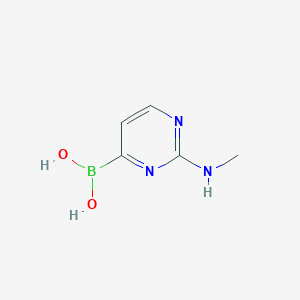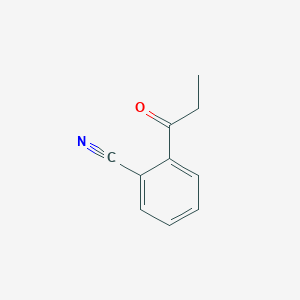
2-Propanoylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propionylbenzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.19 g/mol . It belongs to the class of aromatic nitriles, characterized by a benzene ring with a cyano group (C≡N) and a propionyl group (CH3CH2C=O) attached at the second position of the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propionylbenzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further modification to introduce the propionyl group . Another method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) to yield the desired benzonitrile derivative .
Industrial Production Methods: Industrial production of 2-propionylbenzonitrile typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Propionylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include water radical cations and other mild oxidants.
Reduction: Lithium aluminum hydride is frequently used for the reduction of nitriles to amines.
Substitution: Nucleophilic reagents such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-propionylbenzonitrile involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the propionyl group can undergo electrophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds, making it a valuable intermediate in medicinal chemistry .
Comparison with Similar Compounds
Benzonitrile: A simpler aromatic nitrile with a cyano group attached directly to the benzene ring.
4-Propanoylbenzonitrile: Similar to 2-propionylbenzonitrile but with the propionyl group attached at the fourth position of the benzene ring.
3-Propanoylbenzonitrile: Another isomer with the propionyl group at the third position.
Uniqueness: 2-Propionylbenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthesis and research applications .
Properties
CAS No. |
6955-26-6 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-propanoylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3 |
InChI Key |
RHWZMPUGKUQVIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)
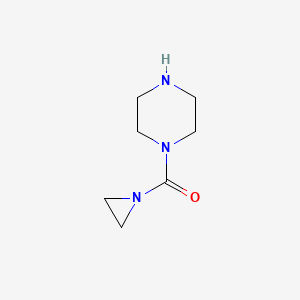


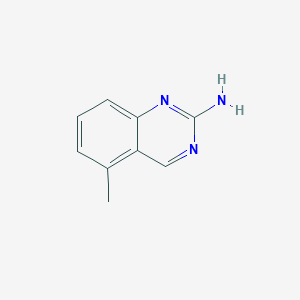



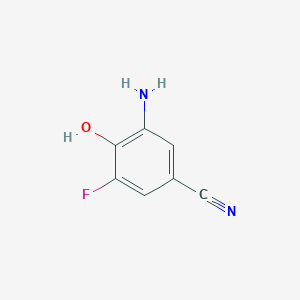
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)
